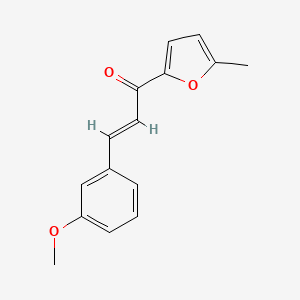

(2E)-3-(3-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Description

The exact mass of the compound this compound is 242.094294304 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-6-9-15(18-11)14(16)8-7-12-4-3-5-13(10-12)17-2/h3-10H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHKBUYCDPAHCI-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C=CC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C(=O)/C=C/C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(3-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the realms of anti-cancer, anti-inflammatory, and antioxidant activities. The following sections provide a comprehensive overview of its biological activity, supported by research findings and relevant data.

The compound's chemical structure is represented as follows:

- Molecular Formula : C₁₅H₁₄O₃

- CAS Number : 187269-42-7

- Molecular Weight : 242.27 g/mol

1. Anti-Cancer Activity

Chalcones are known for their anti-cancer properties, and this compound is no exception. Research indicates that this compound can inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in carcinogenesis.

Table 1: Anti-Cancer Activity of Chalcone Derivatives

In a study focused on colorectal cancer (CRC), this compound demonstrated a significant reduction in the expression of matrix metalloproteinase-7 (MMP-7), a key factor in cancer metastasis. This suggests that the compound may serve as a promising candidate for therapeutic strategies against CRC .

2. Anti-Inflammatory Activity

The compound also exhibits notable anti-inflammatory properties. It has been shown to suppress pro-inflammatory cytokines and inhibit the activation of NF-kB, which plays a crucial role in inflammatory responses.

Table 2: Anti-Inflammatory Effects

| Study Reference | Inflammatory Model | Effect Observed |

|---|---|---|

| Macrophage Activation | Decreased IL-6 and TNF-alpha levels | |

| TPA-induced inflammation | Inhibition of COX enzymes |

In macrophage models, treatment with this chalcone derivative resulted in decreased levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha), indicating its potential as an anti-inflammatory agent .

3. Antioxidant Activity

The antioxidant activity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.

Table 3: Antioxidant Properties

| Study Reference | Assay Type | Result |

|---|---|---|

| DPPH Scavenging | IC50 = 25 µg/mL | |

| ABTS Assay | Significant radical reduction |

The compound exhibited significant radical scavenging activity in both DPPH and ABTS assays, highlighting its potential utility in preventing oxidative stress-related diseases .

Case Studies

Several case studies have explored the biological activities of chalcone derivatives similar to this compound:

- Colorectal Cancer : A study demonstrated that this compound significantly inhibited TPA-induced migration and invasion in CRC cells, suggesting its potential as an adjunct therapy in cancer treatment .

- Inflammation Models : Research indicated that the compound could effectively reduce inflammatory markers in macrophages, offering insights into its application for inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for (2E)-3-(3-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 5-methylfuran-2-yl ketone) reacts with an aldehyde (e.g., 3-methoxybenzaldehyde) under basic or acidic conditions. Key steps include:

- Solvent selection : Ethanol or methanol is often used for homogeneity and mild reactivity .

- Catalyst optimization : NaOH or KOH (5–10 mol%) facilitates enolate formation, while acidic conditions (e.g., thionyl chloride) may enhance reaction rates in certain cases .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity. Yield improvements (60–80%) are achieved by controlling reaction time (12–24 hrs) and temperature (60–80°C) .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation be resolved?

Methodological Answer:

Data contradictions often arise from conformational flexibility, solvent effects, or impurities. Resolution strategies include:

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis (e.g., monoclinic symmetry, unit cell parameters Å, Å) .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G(d) level) to validate stereochemistry and substituent effects .

- 2D NMR techniques : HSQC and HMBC correlations resolve ambiguities in proton-carbon connectivity, particularly for furan and methoxyphenyl moieties .

Basic: What characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR identify methoxy ( ppm), furan ( ppm), and α,β-unsaturated ketone ( ppm) groups .

- IR spectroscopy : Strong stretch (~1650–1700 cm) and absorption (~1600 cm^{-1) confirm the enone system .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ( 284.1052 for ) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization requires systematic variation of parameters:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but reduce selectivity; ethanol balances cost and efficiency .

- Catalyst screening : Transition-metal catalysts (e.g., ZnCl) or ionic liquids can improve regioselectivity in furan-containing systems .

- Microwave-assisted synthesis : Reduces reaction time (2–4 hrs vs. 24 hrs) and improves yield by 10–15% via controlled dielectric heating .

Basic: What computational methods are used to predict molecular properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2 eV), dipole moments, and electrostatic potential maps to predict reactivity .

- Molecular docking : Screens interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina to prioritize in vitro assays .

Advanced: How can nonlinear optical (NLO) properties be analyzed for this compound?

Methodological Answer:

NLO analysis involves:

- Hyperpolarizability calculations : DFT-derived first hyperpolarizability () values indicate potential for optoelectronic applications .

- Kurtz-Perry powder technique : Measures second-harmonic generation (SHG) efficiency relative to urea, supported by crystallographic data (non-centrosymmetric packing) .

Basic: What biological assays are suitable for evaluating antimicrobial activity?

Methodological Answer:

- Broth microdilution : Determines MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assesses bactericidal effects over 24 hrs, with controls (e.g., ciprofloxacin) and solvent blanks (DMSO ≤1% v/v) .

Advanced: How can poor aqueous solubility be addressed in bioactivity studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.